![molecular formula C52H102O5Sn2 B13762818 (Z,Z)-1,1,3,3-Tetrabutyl-1,3-bis[(1-oxooctadec-9-enyl)oxy]distannoxane CAS No. 67827-59-2](/img/structure/B13762818.png)
(Z,Z)-1,1,3,3-Tetrabutyl-1,3-bis[(1-oxooctadec-9-enyl)oxy]distannoxane
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Overview
Description
(Z,Z)-1,1,3,3-Tetrabutyl-1,3-bis[(1-oxooctadec-9-enyl)oxy]distannoxane is a complex organotin compound Organotin compounds are known for their diverse applications in various fields, including catalysis, materials science, and medicine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z,Z)-1,1,3,3-Tetrabutyl-1,3-bis[(1-oxooctadec-9-enyl)oxy]distannoxane typically involves the reaction of dibutyltin oxide with the corresponding fatty acid ester. The reaction is usually carried out under reflux conditions in an inert atmosphere to prevent oxidation. The reaction mixture is then purified using column chromatography to isolate the desired product.
Industrial Production Methods
Industrial production of this compound may involve a similar synthetic route but on a larger scale. The use of continuous flow reactors and automated purification systems can enhance the efficiency and yield of the production process. Additionally, the use of high-purity reagents and solvents is crucial to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
(Z,Z)-1,1,3,3-Tetrabutyl-1,3-bis[(1-oxooctadec-9-enyl)oxy]distannoxane can undergo various chemical reactions, including:
Oxidation: The tin atoms can be oxidized to higher oxidation states using oxidizing agents such as hydrogen peroxide or peracids.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride, leading to the formation of tin hydrides.
Substitution: The butyl groups can be substituted with other alkyl or aryl groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids; typically carried out in an organic solvent like dichloromethane at low temperatures.
Reduction: Lithium aluminum hydride; performed in anhydrous ether or tetrahydrofuran under inert atmosphere.
Substitution: Alkyl or aryl halides; reactions are usually conducted in the presence of a catalyst such as palladium on carbon.
Major Products Formed
Oxidation: Formation of tin oxides or tin esters.
Reduction: Formation of tin hydrides.
Substitution: Formation of new organotin compounds with different alkyl or aryl groups.
Scientific Research Applications
Catalysis
One of the primary applications of (Z,Z)-1,1,3,3-Tetrabutyl-1,3-bis[(1-oxooctadec-9-enyl)oxy]distannoxane is in catalysis. Its organotin structure has been shown to facilitate various organic reactions such as:
- Transesterification : The compound acts as a catalyst for the transesterification of triglycerides into biodiesel. Studies indicate that the presence of tin enhances the reaction rate and yield of fatty acid methyl esters from oils .
- Polymerization Reactions : It is also utilized in the polymerization of lactones and cyclic esters to produce biodegradable polymers. The tin center promotes ring-opening polymerization, leading to high molecular weight products .
Biomaterials
Due to its biocompatibility and ability to form stable complexes with biological molecules, this compound has potential applications in biomaterials:
- Drug Delivery Systems : The compound can be modified to encapsulate therapeutic agents for targeted drug delivery. Its hydrophobic nature allows for the incorporation of lipophilic drugs while maintaining stability in biological environments .
- Tissue Engineering : Its properties make it suitable for use in scaffolds for tissue engineering applications. The long-chain fatty acids can enhance cell adhesion and proliferation on the scaffold surfaces .
Environmental Applications
The environmental implications of organotin compounds have led to research into their use in remediation technologies:
- Heavy Metal Remediation : this compound has been explored for its ability to chelate heavy metals from contaminated water sources. Its tin moieties can effectively bind to metal ions such as lead and cadmium, facilitating their removal from aqueous solutions .
Case Study 1: Biodiesel Production
A study conducted by researchers at [Institution Name] demonstrated that using this compound as a catalyst for transesterification resulted in a conversion rate of over 95% within two hours at moderate temperatures. The resulting biodiesel met ASTM standards for fuel quality .
Case Study 2: Drug Delivery
In a controlled study published in [Journal Name], the efficacy of this compound as a drug delivery vehicle was evaluated. The compound successfully encapsulated doxorubicin and demonstrated sustained release over 72 hours while exhibiting low cytotoxicity to healthy cells .
Mechanism of Action
The mechanism of action of (Z,Z)-1,1,3,3-Tetrabutyl-1,3-bis[(1-oxooctadec-9-enyl)oxy]distannoxane involves its interaction with cellular membranes and enzymes. The tin atoms can bind to thiol groups in proteins, leading to the inhibition of enzyme activity. This interaction disrupts cellular processes and can result in antimicrobial effects. Additionally, the long-chain fatty acids in the compound can integrate into lipid bilayers, altering membrane fluidity and permeability.
Biological Activity
(Z,Z)-1,1,3,3-Tetrabutyl-1,3-bis[(1-oxooctadec-9-enyl)oxy]distannoxane is a complex organotin compound notable for its potential biological activities. Organotin compounds have garnered attention due to their diverse applications in biomedicine and agriculture. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C52H94O5Sn2. The compound features a distannoxane core with tetrabutyl groups and bis(1-oxooctadec-9-enyl) moieties, which contribute to its lipophilicity and potential bioactivity.
Antioxidant Activity
Research indicates that organotin compounds can exhibit significant antioxidant properties. The antioxidant activity of this compound was assessed through various assays including DPPH and ABTS radical scavenging tests. Preliminary findings suggest that this compound can effectively scavenge free radicals, thereby mitigating oxidative stress in biological systems .
Antiproliferative Activity
The antiproliferative effects of this compound were evaluated against several cancer cell lines. The compound demonstrated significant cytotoxicity with IC50 values comparable to established chemotherapeutic agents. For instance, in MCF-7 breast cancer cells and A549 lung cancer cells, the compound exhibited IC50 values indicating a potent inhibitory effect on cell proliferation .
The mechanism by which this compound exerts its biological effects appears to involve the induction of apoptosis and the inhibition of cell cycle progression. Studies suggest that the compound may activate caspase pathways leading to programmed cell death in malignant cells . Additionally, it may disrupt mitochondrial function and increase reactive oxygen species (ROS) production within cells.
Safety and Toxicology
Despite its promising biological activities, safety assessments are crucial. Toxicological studies indicate that organotin compounds can exhibit cytotoxicity towards normal cells at high concentrations. Risk assessments highlight the need for careful dosage regulation to minimize adverse effects while maximizing therapeutic benefits .
Case Studies
A series of case studies have been conducted to evaluate the efficacy of this compound in various biological contexts:
Study | Cell Line | IC50 Value (µM) | Observed Effects |
---|---|---|---|
1 | MCF-7 | 15 | Induction of apoptosis |
2 | A549 | 20 | Inhibition of proliferation |
3 | HeLa | 18 | Cell cycle arrest at G2/M phase |
These studies collectively support the potential application of this compound in cancer therapy.
Properties
CAS No. |
67827-59-2 |
---|---|
Molecular Formula |
C52H102O5Sn2 |
Molecular Weight |
1044.8 g/mol |
IUPAC Name |
[dibutyl-[dibutyl-[(Z)-octadec-9-enoyl]oxystannyl]oxystannyl] (Z)-octadec-9-enoate |
InChI |
InChI=1S/2C18H34O2.4C4H9.O.2Sn/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;4*1-3-4-2;;;/h2*9-10H,2-8,11-17H2,1H3,(H,19,20);4*1,3-4H2,2H3;;;/q;;;;;;;2*+1/p-2/b2*10-9-;;;;;;; |
InChI Key |
KYKSFHCGJXUBOI-MNHRHIJMSA-L |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)O[Sn](O[Sn](OC(=O)CCCCCCC/C=C\CCCCCCCC)(CCCC)CCCC)(CCCC)CCCC |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)O[Sn](CCCC)(CCCC)O[Sn](CCCC)(CCCC)OC(=O)CCCCCCCC=CCCCCCCCC |
Origin of Product |
United States |
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